Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 307324-80-7) is a thienopyrimidine derivative with the molecular formula C₉H₉N₃O₃S and a molar mass of 239.25 g/mol . Its structure features a thieno[2,3-d]pyrimidine core substituted with a 3-amino group, a 5-methyl group, and a methyl ester at position 5. This compound serves as a scaffold for designing bioactive molecules, particularly in antimicrobial research .
Properties
IUPAC Name |
methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLAJTVNIHXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331408 | |
| Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307324-80-7 | |
| Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis via the Gewald Reaction
The foundational step in synthesizing methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is the preparation of the thiophene core. The Gewald reaction is employed to construct methyl 2-amino-5-methylthiophene-3-carboxylate, a critical intermediate. This multicomponent condensation involves acetone, methyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine . The reaction proceeds via enamine formation, followed by cyclization to yield the aminothiophene carboxylate.
Reaction Conditions:
The methyl group at position 5 of the thiophene ring originates from acetone, while the ester group at position 3 is introduced via methyl cyanoacetate. Elemental analysis and NMR confirm the structure, with characteristic signals for the methyl group (δ 2.3–2.5 ppm) and ester moiety (δ 3.8–3.9 ppm).
Cyclization to Form the Pyrimidine Ring
The aminothiophene carboxylate undergoes cyclization to construct the pyrimidine ring. Triethyl orthoformate (TEOF) or formic acid serves as the carbonyl source, facilitating ring closure under acidic conditions .
Procedure:
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Reagents: Methyl 2-amino-5-methylthiophene-3-carboxylate, TEOF, glacial acetic acid
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Conditions: Reflux in ethanol for 4–6 hours
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Mechanism: TEOF reacts with the amino group to form an imine intermediate, which cyclizes to generate the pyrimidine ring .
Key Observations:
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Substituent Effects: The 5-methyl group enhances electron density, accelerating cyclization .
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Yield Optimization: Excess TEOF (1.5 equivalents) improves yield to 80–85% .
Post-reaction, the crude product is purified via recrystallization from ethanol, yielding white crystals. Melting points typically range from 210–215°C, consistent with literature .
Functionalization and Derivative Synthesis
While the target compound is fully formed after cyclization, related derivatives highlight reactivity trends. For example, chlorination at position 4 (using POCl) or ester hydrolysis (with NaOH) can modify the scaffold. However, the amino and ester groups in the target compound remain intact under standard conditions due to their electronic and steric stability.
Comparative Data:
| Modification | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl | Reflux, 2 h | 70 |
| Ester Hydrolysis | NaOH (aq.) | RT, 12 h | 90 |
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:
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Catalyst: Palladium on carbon (Pd/C) for decarboxylation steps.
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Solvent Recovery: Ethanol is distilled and reused, reducing waste.
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Quality Control: HPLC purity >98% is achieved via gradient elution with acetonitrile/water.
Challenges and Optimization
Steric Hindrance: Bulky substituents at position 3 (e.g., aryl groups) reduce cyclization efficiency. Solutions include:
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Microwave Assistance: Reducing reaction time from 6 h to 30 min .
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Catalytic Acids: p-Toluenesulfonic acid (pTSA) boosts yields by 15% .
Byproduct Formation: Over-cyclization or oxidation can occur. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, or reduce the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or ester moieties.
Scientific Research Applications
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, depending on its structure and the biological system .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Role of the 3-Amino Group: The 3-amino group in the target compound facilitates hydrogen bonding with microbial enzymes, a critical feature absent in non-amino analogues like ethyl 5-methyl-4-oxo derivatives .
- Ester vs. Carboxamide : Carboxamide derivatives (e.g., compound 2d) exhibit enhanced antimicrobial activity compared to ester variants, likely due to improved target affinity and metabolic stability .
- Impact of Substituents: Alkylthio and aryl groups at position 2 or 4 significantly modulate bioactivity. For example, the 4-chlorophenylamino group in enhances potency against resistant strains .
Biological Activity
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (often abbreviated as MAMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MAMT belongs to the thieno[2,3-d]pyrimidine class of compounds, characterized by a fused thiophene and pyrimidine ring system. Its molecular formula is , with a molecular weight of 241.28 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O3S |
| Molecular Weight | 241.28 g/mol |
| Solubility | Soluble in DMF |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Properties
Recent studies have highlighted the potential of MAMT as an anticancer agent. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial for oncogenesis. The inhibition of mitogen-activated protein kinase-interacting kinases (Mnks) by MAMT leads to down-regulation of proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells.
Case Study : A study on MV-4-11 cells demonstrated that treatment with MAMT derivatives resulted in significant apoptosis, indicating its potential as a non-toxic therapeutic strategy against cancer .
Antimicrobial Activity
MAMT exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Research Findings : A comparative study showed that MAMT derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens, suggesting its efficacy as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Mnk1 | Competitive | 0.5 |
| Mnk2 | Non-competitive | 1.2 |
The biological activity of MAMT can be attributed to its interaction with specific targets within the cell:
- Binding Affinity : Docking studies suggest that MAMT binds effectively to the ATP binding site of Mnks through multiple hydrogen bonds and hydrophobic interactions.
- Downstream Effects : By inhibiting Mnks, MAMT reduces the levels of phosphorylated eIF4E, leading to decreased expression of anti-apoptotic proteins and cell cycle regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
